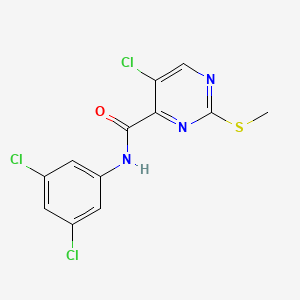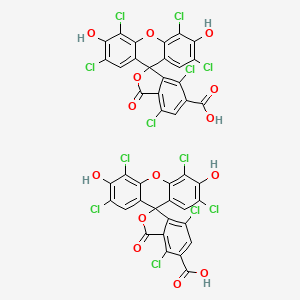
5(6)-Carboxy-Hexachlorofluorescein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(6)-Carboxy-Hexachlorofluorescein is a fluorescent dye commonly used in various scientific applications. It is a derivative of fluorescein, a well-known dye, and is characterized by the presence of carboxyl groups and multiple chlorine atoms. This compound is particularly valued for its high fluorescence intensity and stability, making it a popular choice in biological and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5(6)-Carboxy-Hexachlorofluorescein typically involves the chlorination of fluorescein followed by carboxylation. The process begins with the reaction of fluorescein with chlorine gas in the presence of a catalyst, resulting in the formation of hexachlorofluorescein. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and the use of efficient catalysts to facilitate the chlorination and carboxylation processes.
Chemical Reactions Analysis
Types of Reactions: 5(6)-Carboxy-Hexachlorofluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the fluorescence properties of the compound.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, altering its chemical and physical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various organic halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered fluorescence properties and chemical reactivity.
Scientific Research Applications
5(6)-Carboxy-Hexachlorofluorescein has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent tracer in chemical reactions to monitor reaction progress and mechanisms.
Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize biological molecules and cells.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and quantify biomolecules.
Industry: Applied in the development of fluorescent sensors and probes for environmental monitoring and quality control.
Mechanism of Action
The mechanism by which 5(6)-Carboxy-Hexachlorofluorescein exerts its effects is primarily based on its fluorescence properties. When exposed to light of a specific wavelength, the compound absorbs the energy and re-emits it as fluorescence. This property is exploited in various applications to detect and visualize target molecules. The molecular targets and pathways involved include interactions with proteins, nucleic acids, and other biomolecules, where the dye binds and fluoresces, allowing for detection and analysis.
Comparison with Similar Compounds
Fluorescein: The parent compound, widely used for its fluorescence properties.
Tetrachlorofluorescein: A derivative with fewer chlorine atoms, offering different fluorescence characteristics.
Carboxyfluorescein: Another derivative with carboxyl groups but without chlorine atoms.
Uniqueness: 5(6)-Carboxy-Hexachlorofluorescein is unique due to its high fluorescence intensity and stability, which are enhanced by the presence of multiple chlorine atoms and carboxyl groups. This makes it particularly suitable for applications requiring robust and reliable fluorescence signals.
Properties
IUPAC Name |
2',4,4',5',7,7'-hexachloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;2',4,4',5',7,7'-hexachloro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H6Cl6O7/c22-7-1-4(19(30)31)12(25)10-11(7)21(34-20(10)32)5-2-8(23)15(28)13(26)17(5)33-18-6(21)3-9(24)16(29)14(18)27;22-7-1-4(19(30)31)12(25)11-10(7)20(32)34-21(11)5-2-8(23)15(28)13(26)17(5)33-18-6(21)3-9(24)16(29)14(18)27/h2*1-3,28-29H,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBQIFUYJRVHOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C(=C1Cl)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Cl)O)Cl)Cl)O)Cl)Cl)C(=O)O.C1=C(C(=C2C(=C1Cl)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)Cl)O)Cl)Cl)O)Cl)OC2=O)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H12Cl12O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1166.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-1H-1,2,3-benzotriazole](/img/structure/B2858785.png)
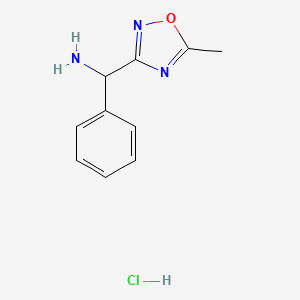
![1-methyl-N-[(E)-2-phenylethenyl]sulfonylpyrazole-4-carboxamide](/img/structure/B2858787.png)
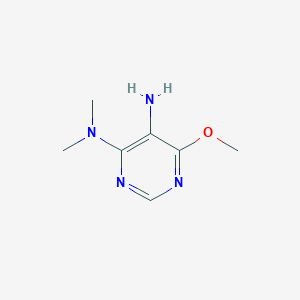
![3-[2-(cyanomethyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide](/img/structure/B2858790.png)
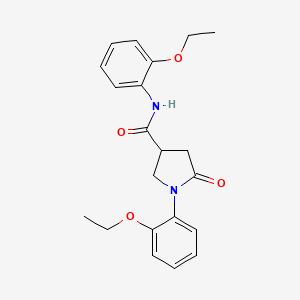
![3-cyclopentyl-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]propanamide](/img/structure/B2858794.png)
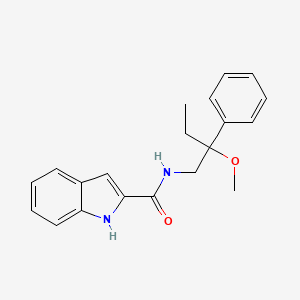
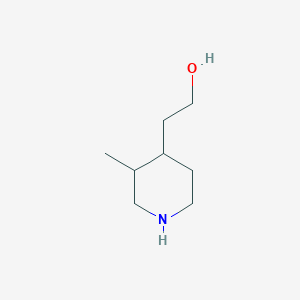
![1,2-Diazaspiro[4.6]undecan-3-one](/img/structure/B2858797.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2858800.png)
![2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2858801.png)
![2-chloro-N-{2-[(3,4-dimethylphenyl)sulfanyl]ethyl}pyridine-4-carboxamide](/img/structure/B2858803.png)
